(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide

Description

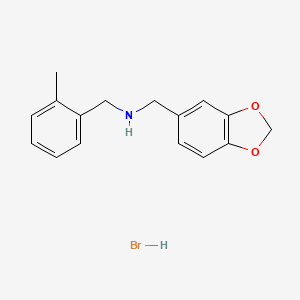

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide is a secondary amine salt featuring a benzodioxole moiety linked to a 2-methyl-substituted benzyl group.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.BrH/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFLRYDHIRXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-71-2 | |

| Record name | 1,3-Benzodioxole-5-methanamine, N-[(2-methylphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide typically involves the reaction of (1,3-Benzodioxol-5-ylmethyl)amine with 2-methylbenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, followed by drying and packaging .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methylbenzylamine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of benzodioxolylmethyl-benzylamine hydrobromides. Structural analogs differ primarily in substituents on the benzyl or aryl groups, which modulate physicochemical properties and biological activity. Below is a comparative analysis based on available

Physicochemical Properties

*Estimated logP values based on structural similarity.

Key Observations:

- Lipophilicity : The 4-ethylbenzyl analog (logP ~3.0) is more lipophilic than the 2-methylbenzyl target compound (logP ~2.5), which may enhance membrane permeability but reduce aqueous solubility.

- Polarity : The 3-pyridinylmethyl analog (logP ~1.8) and 3-methoxybenzyl analog (logP 2.15) exhibit lower lipophilicity due to polar substituents (pyridine nitrogen, methoxy group), improving solubility in polar solvents .

Anticancer Potential

- The thiazole-derived analog, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, exhibits potent anticancer activity against leukemia, hepatocarcinoma, and lung carcinoma cells . Its efficacy is attributed to the trifluoromethyl and methoxyphenyl groups, which enhance electron-withdrawing effects and receptor affinity.

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18BrNO2. It features a benzodioxole ring and a methylbenzylamine moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18BrNO2

- Molecular Weight : 348.23 g/mol

- CAS Number : 1609395-71-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may influence several pathways by binding to specific enzymes or receptors, leading to modulation of physiological processes.

Antimicrobial Properties

Studies have indicated that compounds containing benzodioxole structures exhibit antimicrobial activity. The hydrobromide salt form enhances solubility and bioavailability, potentially increasing efficacy against various pathogens.

Anticancer Activity

Research has explored the anticancer properties of similar compounds, suggesting that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that related benzodioxole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but is hypothesized to follow similar trends.

- Anticancer Studies : A study investigating the effects of benzodioxole derivatives on cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis. The exact IC50 values for this compound should be determined through further assays.

Comparative Analysis

The biological activity of this compound can be compared with other compounds featuring similar structural motifs:

Q & A

Q. What are the critical steps for optimizing the synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

- Step 1 : Use a Schlenk line or inert atmosphere to prevent oxidation during amine coupling.

- Step 2 : Optimize stoichiometry (e.g., molar ratios of benzodioxolylmethylamine and 2-methylbenzyl bromide) via iterative testing.

- Step 3 : Employ recrystallization (e.g., ethanol/water mixture) to isolate the hydrobromide salt with >95% purity.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and H NMR (e.g., absence of proton signals from unreacted precursors) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : H and C NMR to confirm the presence of benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and aromatic protons from the 2-methylbenzyl group.

- IR : Detect N–H stretching (~3300 cm) and C–N vibrations (~1250 cm).

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to verify molecular ion peaks ([M+H] at m/z ~316 for the free base; [M-Br] for the hydrobromide salt).

- Elemental Analysis : Confirm Br content (theoretical ~20.3%) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., benzodioxole-containing amines):

- Target Selection : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the amine moiety’s affinity for neurotransmitter targets.

- In Vitro Models : Use HEK-293 cells transfected with receptor plasmids for calcium flux or cAMP assays.

- Dose Range : Test concentrations from 1 nM to 100 µM to establish EC/IC.

- Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT receptors) .

Advanced Research Questions

Q. How can contradictory data in receptor-binding assays be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Address via:

- Reproducibility Checks : Repeat assays across independent labs using standardized protocols (e.g., CEREP panel for GPCR profiling).

- Orthogonal Assays : Combine radioligand binding (e.g., H-LSD for 5-HT) with functional assays (e.g., β-arrestin recruitment).

- Structural Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses and identify potential allosteric interactions .

Q. What experimental strategies are recommended for studying this compound’s environmental fate and ecotoxicology?

- Methodological Answer : Follow OECD guidelines for environmental risk assessment:

- Degradation Studies : Use HPLC-UV to monitor hydrolysis (pH 4–9 buffers) and photolysis (UV light at 254 nm).

- Bioaccumulation : Measure logP (predicted ~2.8 via ChemAxon) and conduct fish embryo toxicity tests (FET, OECD 236).

- Soil Mobility : Perform column leaching experiments with varying organic matter content .

Q. How can researchers integrate computational and experimental data to refine the compound’s structure-activity relationship (SAR)?

- Methodological Answer : Combine:

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methyl vs. halogen groups) with activity.

- Synthetic Modifications : Prepare analogs (e.g., replacing 2-methylbenzyl with 3-methoxybenzyl) and compare binding affinities.

- Data Integration : Apply machine learning (e.g., Random Forest) to identify key molecular descriptors (e.g., polar surface area, H-bond donors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.